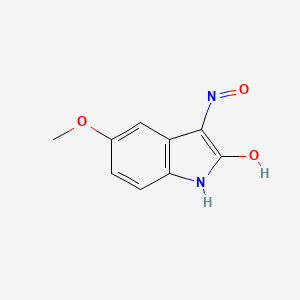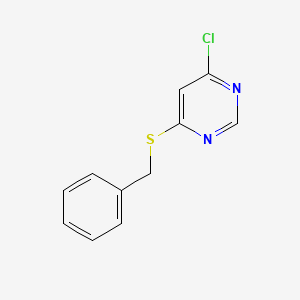
methyl 5,5-dimethylmorpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,5-dimethylmorpholine-3-carboxylate (MMMC) is a versatile and important intermediate in the synthesis of a variety of compounds. It is an important building block in the field of synthetic organic chemistry, and its properties and applications have been the subject of numerous studies. MMMC is a colorless, odorless liquid with a boiling point of 138°C and a melting point of -20°C. It is soluble in water and many organic solvents, and is also miscible with alcohols, ethers, and other organic compounds. MMMC is also a versatile reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including amines, amides, esters, and nitriles.
科学的研究の応用
Methyl 5,5-dimethylmorpholine-3-carboxylate is a versatile intermediate in organic synthesis, and has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amines, amides, esters, nitriles, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. In addition, this compound has been used in the synthesis of polymers, and has been used in the synthesis of polyurethanes.
作用機序
The mechanism of action of methyl 5,5-dimethylmorpholine-3-carboxylate is not fully understood. However, it is believed that the reaction of this compound with other compounds is catalyzed by the presence of a base, such as sodium hydroxide or sodium carbonate. The reaction of this compound with other compounds results in the formation of a variety of products, depending on the reaction conditions and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the human body, as it has been found to be toxic to some animals. In addition, this compound has been found to be an irritant to the skin, eyes, and respiratory system, and should be handled with care.
実験室実験の利点と制限
Methyl 5,5-dimethylmorpholine-3-carboxylate is a versatile reagent in organic synthesis, and has a number of advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is relatively inexpensive and easy to obtain. In addition, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, this compound is also toxic and should be handled with care. In addition, this compound is volatile and has a low boiling point, so it should be stored in a well-ventilated area.
将来の方向性
There are a number of potential future directions for the use of methyl 5,5-dimethylmorpholine-3-carboxylate. One potential future direction is the use of this compound in the synthesis of polymers and other materials. In addition, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. Another potential future direction is the use of this compound in the synthesis of organic compounds for use in biological systems. Finally, this compound could be used to study the mechanisms of organic reactions and to develop new synthetic methods.
合成法
Methyl 5,5-dimethylmorpholine-3-carboxylate can be synthesized by several methods. The most common method is the reaction of morpholine and dimethylformamide in the presence of sodium hydroxide, which yields the desired product in high yield. Other methods for the synthesis of this compound include the reaction of dimethylformamide, morpholine, and sodium hydroxide in the presence of a base, such as sodium carbonate, or the reaction of dimethylformamide and sodium hydroxide in the presence of morpholine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5,5-dimethylmorpholine-3-carboxylate involves the reaction of 5,5-dimethylmorpholine-3-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5,5-dimethylmorpholine-3-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 5,5-dimethylmorpholine-3-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes to form the corresponding acid chloride.", "Add methanol dropwise to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any precipitate.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethyl acetate).", "Dry the purified product under vacuum to obtain methyl 5,5-dimethylmorpholine-3-carboxylate as a white crystalline solid." ] } | |
CAS番号 |
1706541-30-1 |
分子式 |
C8H15NO3 |
分子量 |
173.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)